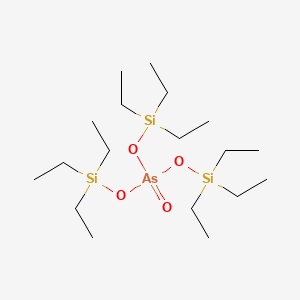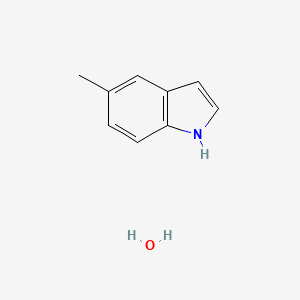
5-methyl-1H-indole;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-indole;hydrate is an organic compound with the molecular formula C9H9N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-methyl-1H-indole can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method is the Nenitzescu indole synthesis, which involves the reaction of an o-nitrotoluene derivative with an aldehyde in the presence of a reducing agent . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
5-Methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylindole-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of 5-methyl-1H-indole can yield 5-methylindoline.
Common reagents used in these reactions include hydrazine hydrate, iron(III) chloride, and methanesulfonic acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-1H-indole and its derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in biological signaling and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-1H-indole involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, which are enzymes involved in cell signaling and regulation . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
5-Methyl-1H-indole is similar to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Hydroxyindole: A precursor to serotonin, a neurotransmitter.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets 5-methyl-1H-indole apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
141726-20-7 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-methyl-1H-indole;hydrate |
InChI |
InChI=1S/C9H9N.H2O/c1-7-2-3-9-8(6-7)4-5-10-9;/h2-6,10H,1H3;1H2 |
InChI Key |
OIVKNKRJYUATTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


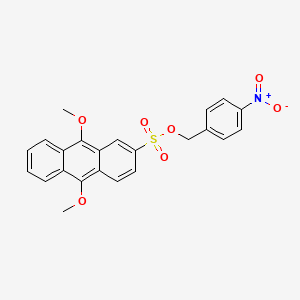
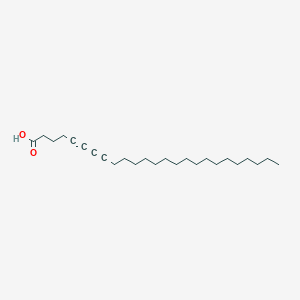
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)

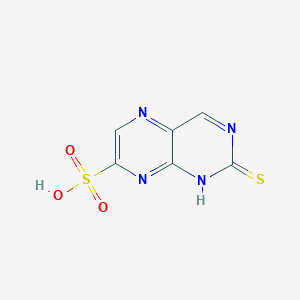


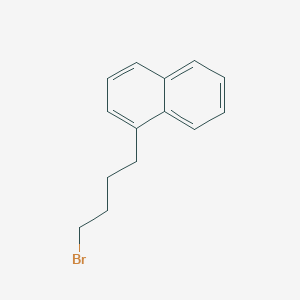


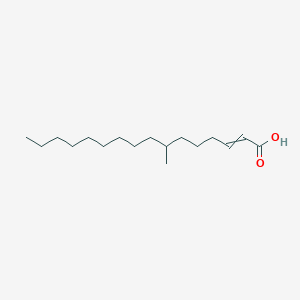
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
